1-[(Cyclohexylideneamino)oxy]-4-{[4-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}butan-1-one
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Overview
Description
CYCLOHEXYLIDENEAMINO 4-{[4-(2-METHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFONYL}BUTANOATE is a complex organic compound with potential applications in various scientific fields. This compound features a cyclohexylideneamino group, a methoxyphenyl group, a trifluoromethyl group, and a pyrimidinylsulfonyl group, making it a molecule of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CYCLOHEXYLIDENEAMINO 4-{[4-(2-METHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFONYL}BUTANOATE typically involves multi-step organic reactions. The starting materials often include cyclohexanone, 2-methoxybenzaldehyde, and 4-(trifluoromethyl)pyrimidine-2-sulfonyl chloride. The synthesis may proceed through the following steps:
Formation of Cyclohexylideneamino Intermediate: Cyclohexanone reacts with an amine to form the cyclohexylideneamino intermediate.
Aldol Condensation: The intermediate undergoes aldol condensation with 2-methoxybenzaldehyde to form a β-hydroxy ketone.
Sulfonylation: The β-hydroxy ketone reacts with 4-(trifluoromethyl)pyrimidine-2-sulfonyl chloride under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction rates. Purification techniques such as recrystallization or chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
CYCLOHEXYLIDENEAMINO 4-{[4-(2-METHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFONYL}BUTANOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace functional groups on the aromatic ring or the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents are employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
CYCLOHEXYLIDENEAMINO 4-{[4-(2-METHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFONYL}BUTANOATE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of CYCLOHEXYLIDENEAMINO 4-{[4-(2-METHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFONYL}BUTANOATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.
Comparison with Similar Compounds
Similar Compounds
- CYCLOHEXYLIDENEAMINO 4-{[4-(THIOPHEN-2-YL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFONYL}BUTANOATE
- 4-(((4-METHOXYPHENYL)AMINO)METHYL)-N,N-DIMETHYLANILINE
- 2-METHOXY-5-((PHENYLAMINO)METHYL)PHENOL
Uniqueness
CYCLOHEXYLIDENEAMINO 4-{[4-(2-METHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFONYL}BUTANOATE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the methoxyphenyl and pyrimidinylsulfonyl groups contribute to its reactivity and potential biological activities.
Properties
Molecular Formula |
C22H24F3N3O5S |
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Molecular Weight |
499.5 g/mol |
IUPAC Name |
(cyclohexylideneamino) 4-[4-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonylbutanoate |
InChI |
InChI=1S/C22H24F3N3O5S/c1-32-18-11-6-5-10-16(18)17-14-19(22(23,24)25)27-21(26-17)34(30,31)13-7-12-20(29)33-28-15-8-3-2-4-9-15/h5-6,10-11,14H,2-4,7-9,12-13H2,1H3 |
InChI Key |
VLSLMYNTMWIAQE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=CC(=NC(=N2)S(=O)(=O)CCCC(=O)ON=C3CCCCC3)C(F)(F)F |
Origin of Product |
United States |
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